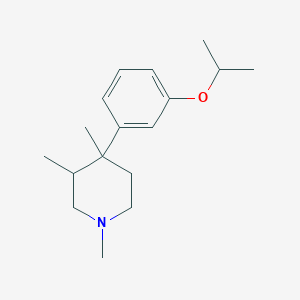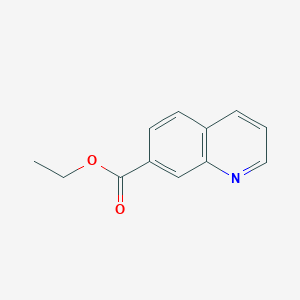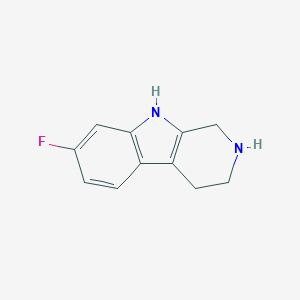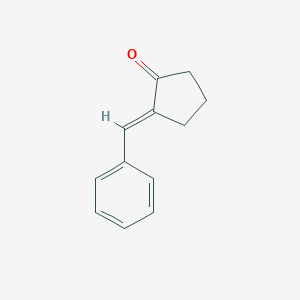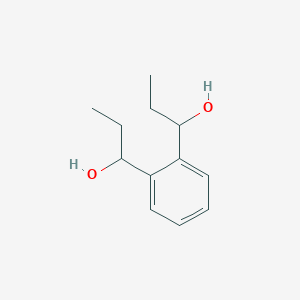
6-chloro-2-methyl-7H-purine
Overview
Description
“6-chloro-2-methyl-7H-purine” is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of “6-chloro-2-methyl-7H-purine” has been achieved through various methods. One such method involves the metalation of a 6-methyl substituent and trapping of the anion with NFSI . Another method involves the fluorination of a 6-(hydroxymethyl)purine riboside .
Molecular Structure Analysis
The molecular structure of “6-chloro-2-methyl-7H-purine” is characterized by a purine moiety, which is a pyrimidine-ring fused to an imidazole ring . The InChI code for this compound is 1S/C6H5ClN4/c1-11-3-10-6-4 (11)5 (7)8-2-9-6/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“6-chloro-2-methyl-7H-purine” is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 168.59 .
Scientific Research Applications
Pharmaceutical Applications
6-chloro-2-methyl-7H-purine, also known as 6-CHLORO-2-METHYL-9H-PURINE, has been utilized in pharmaceutical research for the synthesis of various compounds. It serves as a precursor in the preparation of 9-alkylpurines through alkylation with different substituted alkyl halides in DMSO. Additionally, it is used to synthesize 6-succinoaminopurine, which has potential applications in drug development .
Nucleoside Synthesis
This compound plays a crucial role in the synthesis of purine nucleosides. It is involved in continuous flow biocatalysis processes to create purine nucleoside esters from purine nucleosides and vinyl esters. The best yields were obtained for reactions involving 6-chloropurine, showcasing its importance in nucleoside chemistry .
Biochemical Studies
In biochemical research, 6-chloro-2-methyl-7H-purine is used to study the anticancer potential and structure-activity relationships of purine derivatives. Its modifications and interactions with other biochemical substances can provide insights into new therapeutic approaches .
Safety and Hazards
Future Directions
While specific future directions for “6-chloro-2-methyl-7H-purine” are not mentioned in the search results, there are indications of ongoing research in the field of purines. For instance, there is interest in developing an expedient and highly regioselective C8-H cyanation protocol through the triflic anhydride activation on the electron-rich imidazole motif of purines .
properties
IUPAC Name |
6-chloro-2-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMNZXPLHVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419921 | |
| Record name | 6-chloro-2-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100859-35-6 | |
| Record name | 6-chloro-2-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)


